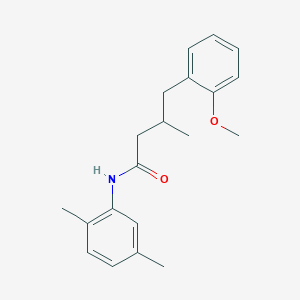![molecular formula C25H26N2O5 B5217645 N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide](/img/structure/B5217645.png)
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is primarily expressed in the mitochondria of glial cells. It has been extensively studied for its potential as a diagnostic tool for neuroinflammation and neurodegenerative diseases, as well as a therapeutic target for various conditions. In
Scientific Research Applications
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been widely used in scientific research for its ability to selectively bind to TSPO, which is upregulated in activated microglia and astrocytes in response to neuroinflammation and neurodegeneration. This makes it a valuable tool for detecting and monitoring these processes in vivo using positron emission tomography (PET) imaging. N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has also been investigated for its potential as a therapeutic agent for various conditions, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Mechanism of Action
The exact mechanism of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is not fully understood, but it is believed to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. It may also have neuroprotective effects by reducing oxidative stress and promoting neuronal survival.
Biochemical and Physiological Effects:
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. These include reducing neuroinflammation, promoting neurogenesis, improving cognitive function, and reducing neuronal damage and death. It has also been shown to have anti-tumor effects in some cancer models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide is its selectivity for TSPO, which allows for specific targeting of activated microglia and astrocytes in vivo. It is also relatively easy to synthesize and has good stability and solubility properties. However, there are some limitations to its use in lab experiments, including the need for specialized imaging equipment (PET) and the potential for off-target effects at high doses.
Future Directions
There are several future directions for research on N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. One area of focus is the development of novel TSPO ligands with improved selectivity and efficacy. Another area is the investigation of the potential therapeutic applications of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide for various neurological and psychiatric disorders. Additionally, there is ongoing research on the role of TSPO in various physiological and pathological processes, which may lead to new insights into the mechanisms of action of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide and other TSPO ligands.
Synthesis Methods
The synthesis of N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide involves several steps, starting with the reaction of 2,5-dimethoxy-4-bromobenzoyl chloride with 4-phenoxybutanoyl chloride to form the intermediate 2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]benzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to yield the final product, N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide. The synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
properties
IUPAC Name |
N-[2,5-dimethoxy-4-(4-phenoxybutanoylamino)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5/c1-30-22-17-21(27-25(29)18-10-5-3-6-11-18)23(31-2)16-20(22)26-24(28)14-9-15-32-19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHVZWGHYAXFTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCCOC2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,5-dimethoxy-4-[(4-phenoxybutanoyl)amino]phenyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-2-methylpyridinium bromide](/img/structure/B5217562.png)

![2-(3-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5217571.png)
![N-(3-bromophenyl)-4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)benzamide](/img/structure/B5217574.png)
![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![4-[(benzylthio)methyl]-N-(3-bromophenyl)benzamide](/img/structure/B5217589.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)

![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-iodophenyl)hydrazone]](/img/structure/B5217621.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5217626.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)

![1-cyclopropyl-5-({4-[(4-methylphenyl)thio]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5217651.png)